molecular formula C20H28N4O3 B069228 N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)-3-phenylbutanamide CAS No. 160919-44-8

N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)-3-phenylbutanamide

Katalognummer B069228
CAS-Nummer: 160919-44-8
Molekulargewicht: 372.5 g/mol
InChI-Schlüssel: TZEZTTPTEOWXKO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)-3-phenylbutanamide, commonly known as ADP, is a pyrimidine-based compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. ADP is a synthetic compound that is structurally related to the natural nucleotide adenosine and has been shown to exhibit a wide range of biochemical and physiological effects. In

Wissenschaftliche Forschungsanwendungen

ADP has been the subject of numerous scientific studies due to its potential applications in various fields. One of the most promising areas of research for ADP is in the development of new drugs for the treatment of cancer. ADP has been shown to inhibit the growth of cancer cells in vitro and in vivo, and may have potential as a chemotherapeutic agent. Additionally, ADP has been investigated for its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis, due to its ability to inhibit the production of pro-inflammatory cytokines.

Wirkmechanismus

The mechanism of action of ADP is not fully understood, but it is thought to involve the inhibition of enzymes involved in nucleotide biosynthesis. Specifically, ADP has been shown to inhibit the activity of dihydroorotate dehydrogenase, an enzyme involved in the de novo synthesis of pyrimidine nucleotides. By inhibiting this enzyme, ADP may disrupt the production of DNA and RNA, leading to the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects:
ADP has been shown to exhibit a wide range of biochemical and physiological effects. In addition to its potential use as a chemotherapeutic agent and anti-inflammatory agent, ADP has also been investigated for its potential use in the treatment of neurological disorders, such as Parkinson's disease and Alzheimer's disease. ADP has been shown to protect neurons from oxidative stress and may have potential as a neuroprotective agent.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using ADP in lab experiments is its relatively simple synthesis method. Additionally, ADP is a stable compound that can be easily stored and transported. However, one limitation of using ADP in lab experiments is its relatively low solubility in water, which may limit its potential applications in certain assays.

Zukünftige Richtungen

There are numerous future directions for research on ADP. One area of research that is currently being explored is the development of new analogs of ADP with improved pharmacological properties. Additionally, the potential use of ADP in the treatment of other diseases, such as viral infections and autoimmune disorders, is an area of active research. Finally, the development of new methods for the synthesis of ADP and its analogs may lead to the discovery of new compounds with even greater potential for therapeutic applications.

Synthesemethoden

ADP can be synthesized through a multi-step process involving the condensation of 4-amino-2,6-dioxo-1,3-dipropylpyrimidine-5-carboxylic acid with 3-phenylbutyric acid. The resulting product is then treated with thionyl chloride to form the corresponding acid chloride, which is then reacted with N-phenylethylenediamine to yield ADP.

Eigenschaften

CAS-Nummer

160919-44-8

Produktname

N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)-3-phenylbutanamide

Molekularformel

C20H28N4O3

Molekulargewicht

372.5 g/mol

IUPAC-Name

N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)-3-phenylbutanamide

InChI

InChI=1S/C20H28N4O3/c1-4-11-23-18(21)17(19(26)24(12-5-2)20(23)27)22-16(25)13-14(3)15-9-7-6-8-10-15/h6-10,14H,4-5,11-13,21H2,1-3H3,(H,22,25)

InChI-Schlüssel

TZEZTTPTEOWXKO-UHFFFAOYSA-N

SMILES

CCCN1C(=C(C(=O)N(C1=O)CCC)NC(=O)CC(C)C2=CC=CC=C2)N

Kanonische SMILES

CCCN1C(=C(C(=O)N(C1=O)CCC)NC(=O)CC(C)C2=CC=CC=C2)N

Synonyme

Benzenepropanamide, N-(6-amino-1,2,3,4-tetrahydro-2,4-dioxo-1,3-dipropyl-5-pyrimidinyl)--bta--methyl-

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.